Triclosan-13C6
Description
Properties
Molecular Formula |
C₆¹³C₆H₇Cl₃O₂ |
|---|---|
Molecular Weight |
295.5 |
Synonyms |
5-Chloro-2-(2,4-dichloro-3,5,6-d3-phenoxy)phenol-13C6; 2,4,4’-Trichloro-2’-hydroxydiphenyl Ether-13C6; 2’-Hydroxy-2,4,4’-trichlorodiphenyl Ether-13C6; Aquasept-13C6; Gamophen-13C6; Irgasan DP 300-13C6_x000B_ |
Origin of Product |
United States |
Contextualization of Triclosan As an Anthropogenic Contaminant of Emerging Concern
Triclosan (B1682465) is a synthetic, broad-spectrum antimicrobial agent that has been incorporated into a vast array of consumer products, including soaps, toothpastes, deodorants, and plastics. researchgate.net Its extensive use results in its continuous release into wastewater systems. well-labs.com While wastewater treatment plants can remove a portion of triclosan, they are often unable to eliminate it completely, leading to its discharge into surface waters, and potentially groundwater. alsglobal.commdpi.com
As a result, triclosan is now considered a contaminant of emerging concern (CEC) by regulatory agencies and the scientific community. researchgate.net Its persistence and potential for bioaccumulation in the environment are significant issues. mdpi.com Due to its lipophilic (fat-loving) nature, triclosan readily adsorbs to sewage sludge, which is often applied to agricultural lands as biosolids, creating a pathway for entry into the terrestrial food chain. alsglobal.com The presence of triclosan and its by-products in various environmental compartments, including rivers, lakes, soils, and sediments, has been widely documented. researchgate.net
Strategic Rationale for Employing Triclosan 13c6 in Advanced Environmental and Biological Studies
Triclosan-13C6 is a form of triclosan (B1682465) where six of the carbon atoms in the molecule have been replaced with the heavier, stable isotope carbon-13. lgcstandards.com This labeling does not significantly alter the chemical properties of the molecule, but it gives it a distinct molecular weight that can be easily identified by mass spectrometry.
The strategic use of this compound as an internal standard is crucial for obtaining accurate and reliable quantitative data in complex environmental and biological matrices. researchgate.netnih.gov Environmental samples like soil, sediment, and wastewater are notoriously complex, containing numerous compounds that can interfere with the analysis of the target analyte. chromatographyonline.com By using this compound, researchers can overcome these challenges and achieve high levels of sensitivity and selectivity. researchgate.netacs.org
For example, in studies analyzing triclosan in biosolids, the use of an isotope dilution method with this compound has been shown to effectively remove interferences and allow for accurate quantification. researchgate.net Similarly, in the analysis of triclosan in aquatic samples, the use of stable isotope internal standards facilitates rapid, sensitive, and selective detection at very low concentrations. acs.org
Environmental Fate and Transport Dynamics of Triclosan 13c6 in Natural and Engineered Systems
Sorption and Desorption Kinetics in Aquatic Sediments and Terrestrial Soils
The movement and persistence of triclosan (B1682465) in the environment are heavily dictated by its interaction with soils and sediments. Sorption, the process of adhering to solid particles, and desorption, the release from these particles, are critical factors. Studies show that triclosan has a strong tendency to sorb to both sediment and soil, which limits its mobility in the aqueous phase but leads to its accumulation in solids like biosolids and sediment beds. nih.govnih.gov
The kinetics of these processes, meaning how fast they occur, are often described using models like the pseudo-second-order model. This model's applicability suggests that the sorption/desorption processes involve more than simple surface contact, likely including diffusion into the particle matrix and chemical interactions with available sites on the soil or sediment particles. nih.govmdpi.com
Influence of Environmental Parameters (e.g., Organic Matter, pH, Clay Content) on Sorption Behavior
Several key environmental factors govern the extent of triclosan sorption.
Organic Matter: The organic carbon content of soil and sediment is a primary driver of triclosan sorption. universityofgalway.iekwrwater.nl Triclosan is a hydrophobic compound, meaning it repels water and preferentially associates with organic materials. Soils and sediments with higher organic matter content exhibit significantly greater sorption capacity for triclosan. kwrwater.nld-nb.info
pH: Soil and water pH influence the chemical form of triclosan. Triclosan is a weak acid, and as pH increases, it becomes more deprotonated (negatively charged). This can decrease its sorption to negatively charged soil components like clay minerals and some organic matter due to electrostatic repulsion. mdpi.comscirp.org Conversely, lower pH can enhance sorption. mdpi.com
Clay Content: Clay minerals, with their high surface area, contribute to the sorption of triclosan, although their influence is generally considered secondary to that of organic matter. kwrwater.nld-nb.info The type of clay mineral can also play a role; for instance, swelling clays (B1170129) like montmorillonite (B579905) may offer more sorption sites than non-swelling clays like kaolinite. d-nb.info
Table 1: Influence of Environmental Parameters on Triclosan Sorption
| Parameter | Influence on Sorption | Rationale |
|---|---|---|
| Organic Matter | Increases sorption capacity | Hydrophobic partitioning of triclosan into organic carbon. universityofgalway.iekwrwater.nl |
| pH | Variable; lower pH often enhances sorption | Affects the ionization state of triclosan and the surface charge of soil/sediment particles. mdpi.comscirp.org |
| Clay Content | Generally increases sorption | Provides surface area for adsorption, though typically less influential than organic matter. kwrwater.nld-nb.info |
Modeling of Sorption/Desorption Hysteresis
Sorption-desorption hysteresis is a phenomenon where the desorption of a chemical from a solid matrix is slower or less complete than its initial sorption. For triclosan, this effect is commonly observed. mdpi.com This "trapping" of the molecule can be due to its diffusion into micropores within soil aggregates or organic matter, or the formation of stronger bonds over time. researchgate.net Hysteresis has significant implications, as it means that once triclosan contaminates soils and sediments, it is less readily released back into the water, leading to long-term persistence in the solid phase. upc.edu Models like the Freundlich isotherm are often used to describe this nonlinear and hysteretic behavior. mdpi.com
Leaching and Runoff Potentials in Agricultural and Urban Watersheds
Despite its strong sorption tendency, triclosan can still be transported across landscapes.
Leaching: Leaching is the downward movement of a substance through the soil profile with percolating water. Due to its high sorption coefficient (Koc), triclosan has a very low leaching potential and is generally considered unlikely to contaminate groundwater. nih.gov However, in soils with very low organic matter or under conditions of preferential flow (e.g., through macropores), some limited leaching could occur. researchgate.net
Runoff: Surface runoff, particularly during storm events, is a more significant transport pathway. universityofgalway.ie In agricultural areas where biosolids (treated sewage sludge) are applied as fertilizer, triclosan can be transported from fields into nearby surface waters. universityofgalway.ienih.gov The compound is primarily carried along with eroded soil particles to which it is sorbed. Similarly, in urban watersheds, runoff can wash triclosan from various sources into storm drains and receiving waters, with concentrations spiking after rainfall. nih.gov
Interactions with Particulate Matter and Colloidal Transport Mechanisms
Triclosan's interaction with suspended particulate matter and colloids (very small, stable particles) is a key transport mechanism in aquatic environments. nih.gov Because of its hydrophobicity, triclosan readily associates with suspended solids in the water column. nih.gov This particle-facilitated transport can carry triclosan over long distances in rivers and estuaries. mdpi.com Colloids, including natural organic matter and microplastics, can act as carriers, keeping triclosan mobile in the water column and potentially facilitating its transport through porous media like soil where it might otherwise be filtered out. nih.govrsc.org The binding of triclosan to these mobile particles is a crucial factor in its distribution and bioavailability in aquatic systems. researchgate.net
Mass Balance Studies and System-Level Flux Assessments in Wastewater Treatment Plants and Receiving Waters
Wastewater treatment plants (WWTPs) are the primary entry point for triclosan into the environment. Mass balance studies, often using Triclosan-13C6 for accurate quantification, have been performed to track its fate within these facilities. psu.educsbsju.edu
These studies reveal that while WWTPs are effective at removing triclosan from the liquid effluent (often >95% removal from the aqueous phase), the compound is not fully destroyed. psu.edunih.gov A significant portion, driven by its high sorption affinity, is partitioned from the wastewater onto the solid sludge during treatment. nih.govcsbsju.edu
Table 2: Representative Mass Balance of Triclosan in a Conventional WWTP
| Pathway | Fate | Percentage of Influent Mass | Reference |
|---|---|---|---|
| Effluent Discharge | Released to receiving waters | ~6% | csbsju.edu |
| Sorption to Sludge | Accumulates in biosolids | ~15% (up to 76% in other studies) | nih.govcsbsju.edu |
| Biodegradation | Transformed during treatment | ~79% | csbsju.edu |
Note: Percentages can vary significantly between different treatment plants and processes.
The resulting biosolids, if applied to land as fertilizer, become a major source of triclosan to terrestrial and, via runoff, aquatic ecosystems. universityofgalway.iesludgenews.org The remaining fraction in the treated effluent is discharged directly into receiving waters like rivers and lakes. csbsju.eduunipd.it System-level flux assessments show that although effluent concentrations may be low (in the nanograms per liter range), the continuous discharge from WWTPs constitutes a persistent flux of triclosan into aquatic environments. nih.govcsbsju.edu
Degradation and Transformation Pathways of Triclosan 13c6 in Abiotic and Biotic Processes
Photolytic Degradation Pathways
The breakdown of Triclosan-13C6 when exposed to light, known as photolysis, is a significant degradation route in aquatic environments. europa.eu This process can occur directly through the absorption of light by the triclosan (B1682465) molecule or indirectly through reactions with other light-activated substances in the water.
Direct and Indirect Photolysis Mechanisms and Kinetics
The photolytic degradation of triclosan is influenced by factors such as pH and the presence of photosensitizers. arizona.edu The triclosan molecule can be degraded by direct exposure to UV and simulated solar irradiation. researchgate.net The rate of degradation often follows pseudo-first-order kinetics. researchgate.net
Kinetic Parameters of Triclosan Photolysis
| Condition | Kinetic Model | Reported Half-life | Key Factors |
|---|---|---|---|
| Direct Photolysis (UV/Simulated Solar) | Pseudo-first-order | 2.7 min to 8 days | Irradiance, pH |
| Indirect Photolysis (Singlet Oxygen) | Second-order | Varies | Photosensitizer concentration, pH |
| TiO2 Photocatalysis | Langmuir-Hinshelwood | Not specified | Catalyst concentration, pH |
Identification of Photoproducts and Dioxin Formation Pathways Using Isotopic Tracing
The use of 13C-labeled triclosan has been instrumental in identifying its photoproducts and elucidating transformation pathways, particularly the formation of chlorinated dibenzo-p-dioxins. When triclosan is exposed to sunlight in water, it can undergo phototransformation to form 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD). sludgenews.org
Furthermore, triclosan can react with chlorine during wastewater disinfection to form chlorinated triclosan derivatives (CTDs). nih.gov These CTDs can also undergo photolysis to produce various polychlorinated dibenzo-p-dioxins. nih.gov Isotopic tracing with this compound allows researchers to distinguish these newly formed dioxins from pre-existing dioxin contamination in the environment. sludgenews.orgresearchgate.net Studies of sediment cores have shown increasing concentrations of triclosan-derived dioxins over time, corresponding with the increased use of triclosan since the 1960s. sludgenews.orgnih.gov Other identified photoproducts include 2,4-dichlorophenol (B122985), quinone, and hydroquinone. researchgate.net
Major Photoproducts of this compound
| Photoproduct | Formation Pathway | Significance |
|---|---|---|
| 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) | Direct photolysis of triclosan | Known toxic compound |
| Polychlorinated dibenzo-p-dioxins | Photolysis of chlorinated triclosan derivatives | Toxicity increases with chlorination |
| 2,4-dichlorophenol | Cleavage of the ether bond | Priority pollutant |
| Quinone and Hydroquinone-type intermediates | Oxidation of the phenolic ring | Less stable intermediates |
Biotic Transformation by Environmental Microbial Communities
Microorganisms in various environments play a crucial role in the transformation of this compound. The efficiency and pathways of this biotic transformation depend on the presence of oxygen and the specific microbial communities involved.
Aerobic Biodegradation Mechanisms and Metabolite Identification
Under aerobic conditions, triclosan is readily biodegradable by various microorganisms. researchgate.neteeer.org The primary degradation mechanism often involves the cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol. researchgate.net Another significant pathway is methylation, which produces methyl-triclosan. mdpi.com Hydroxylation has also been identified as a transformation pathway. mdpi.com
Studies using activated sludge have identified phenol (B47542) and catechol as major biotransformation products. frontiersin.org The degradation of triclosan in these systems can be quite efficient, with removal rates often exceeding 70%. frontiersin.orgivl.se
Anaerobic Biotransformation Processes in Sediments and Wastewater Sludge
In the absence of oxygen, such as in sediments and anaerobic digesters of wastewater treatment plants, the biodegradation of triclosan is significantly slower, and it is considered to be persistent under these conditions. eeer.orgivl.se While some studies have reported minimal to no degradation under anaerobic conditions, others have suggested that some transformation can occur over long periods. ivl.senih.gov
Triclosan tends to accumulate in sewage sludge due to its hydrophobic nature. europa.eud-nb.info Dated sediment cores from estuaries have shown the persistence of triclosan for decades, indicating its stability in anaerobic environments. nih.gov
Role of Specific Microbial Consortia and Enzymatic Systems in Triclosan Degradation
Specific microbial consortia and individual bacterial strains have been identified as effective degraders of triclosan. Bacteria such as Sphingomonas sp. and Providencia rettgeri have demonstrated the ability to degrade triclosan. mdpi.comnih.gov The complete mineralization of triclosan often requires the synergistic action of a microbial consortium, as individual strains may only be capable of partial transformation. mdpi.com
Microorganisms and Enzymes in Triclosan Degradation
| Microorganism/Consortium | Environment | Enzymes Involved | Key Findings |
|---|---|---|---|
| Sphingomonas sp. | Wastewater | Dioxygenases, Monooxygenases | Can co-metabolize triclosan. mdpi.com |
| Providencia rettgeri | Municipal wastewater sludge | Manganese peroxidase (MnP), Laccase (LAC) | Can use triclosan as a carbon source. nih.gov |
| Nitrifying Activated Sludge | Wastewater Treatment Plants | Ammonia monooxygenase | Co-metabolism of triclosan during nitrification. eeer.org |
| Ligninolytic Fungi (Trametes versicolor) | Lab cultures | Laccase, Peroxidases | Efficient degradation of triclosan. eeer.orgresearchgate.net |
Evaluation of Degradation Kinetics and Half-Lives Under Simulated Environmental Conditions
The degradation kinetics and half-life of this compound are crucial parameters for assessing its environmental persistence. These values are highly dependent on the specific environmental conditions. As with its transformation pathways, the kinetics of this compound are expected to be analogous to those of unlabeled triclosan.
The degradation of triclosan generally follows pseudo-first-order kinetics. researchgate.net Its persistence can vary dramatically depending on the presence of sunlight, microbial activity, and oxidizing agents.
| Condition | Process | Half-life | Key Factors Influencing Degradation |
| Aqueous Solution (Abiotic) | Hydrolysis | Stable (not a significant process) | pH, Temperature |
| Sunlit Surface Water | Photolysis | <1 hour to 10 days | Light intensity, pH, Presence of sensitizers |
| Wastewater Treatment Plant (Aerobic) | Biodegradation & Sorption | High removal rate (79% degraded) | Microbial activity, Sludge characteristics |
| Soil (Aerobic) | Biodegradation | 18 to 107 days | Microbial populations, Soil organic matter, Moisture |
| Soil (Anaerobic) | Biodegradation | Persistent (little to no degradation) | Redox potential |
| Aquatic Sediments | Anaerobic Biodegradation | >500 days (predicted) | Organic carbon content, Microbial consortia |
| Chlorinated Water | Oxidation | Rapid (minutes) | Chlorine concentration, pH, Water matrix |
| Ozonated Water | Oxidation | Very rapid (milliseconds to minutes) | Ozone dose, pH, Presence of radical scavengers |
Detailed Research Findings:
Photolysis: In sunlit surface waters, photodegradation is a major pathway for triclosan removal. acs.org The half-life can be as short as 41 minutes under continuous artificial light in a pH 7 aqueous solution. europa.eu The primary photoproduct is 2,4-dichlorophenol. europa.eu
Biodegradation: In aerobic environments, such as activated sludge in wastewater treatment plants and aerobic soils, triclosan is readily biodegradable. europa.eunih.gov However, under anaerobic conditions found in some sediments and soils, triclosan is much more persistent. europa.eunih.gov A study on the persistence of triclosan in biosolids-amended soils reported a field-based half-life of 107 days. nih.gov
Oxidative Degradation: The half-life of triclosan during chlorination and ozonation is extremely short, indicating efficient removal in water treatment processes that utilize these disinfectants. researchgate.net However, the formation of potentially harmful byproducts during chlorination remains a key consideration. researchgate.net
The use of this compound in these studies is critical for accurate quantification, allowing researchers to distinguish the added compound from any background triclosan contamination and to precisely measure its degradation and the formation of its various byproducts. nih.govcsbsju.edu
Bioaccumulation and Biotransformation Studies of Triclosan 13c6 in Non Human Organisms and Model Ecosystems
Uptake, Accumulation, and Depuration in Aquatic Organisms (e.g., Fish, Invertebrates, Algae)
Triclosan (B1682465) is frequently detected in aquatic environments, primarily entering through the effluent of wastewater treatment plants. Its chemical properties suggest a potential for persistence and bioaccumulation in aquatic life. The primary mechanisms for uptake in aquatic organisms are direct absorption from the water through exposed surfaces like gills (bioconcentration) and through the consumption of contaminated food (biomagnification).
Studies have shown that triclosan tends to accumulate in aquatic species, where it can persist for extended periods. This accumulation is a concern due to the compound's toxicity to certain organisms, particularly algae. The uptake and effects of triclosan can vary significantly depending on the species and the developmental stage of the organism, with early life stages often being the most sensitive. For instance, amphibian larvae have demonstrated sensitivity to triclosan exposure, with uptake and bioconcentration factors being dependent on both the species and its developmental stage nih.gov. In the freshwater oligochaete worm Limnodrilus hoffmeisteri, accumulation of triclosan from sediment reached equilibrium after seven days nih.gov. The presence of these worms was also found to significantly accelerate the removal of triclosan from the water/sediment system nih.gov.
Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs) Determination
Bioconcentration factor (BCF) is a key metric used to quantify the accumulation of a chemical in an organism directly from the water. The high octanol-water partition coefficient (log Kow) of triclosan indicates a potential for bioaccumulation. Research has yielded a wide range of BCF values across different aquatic species, sometimes varying based on environmental conditions like pH.
For example, studies on carp (Cyprinus carpio) reported BCFs in the range of 2.7 to 90, suggesting a low to moderate potential for bioconcentration nih.gov. However, significantly higher BCFs were found in zebra fish (Danio rerio), with values of 4,157 and 2,532 reported from a five-week test nih.gov. Further studies on zebrafish demonstrated the influence of pH, with BCF values ranging from 3,700 to 8,700 in waters with a pH between 6 and 9 nih.gov. In the oligochaete worm Limnodrilus hoffmeisteri, the biota-sediment accumulation factor (BSAF), a similar measure for sediment-dwelling organisms, was determined to be 2.07 nih.gov.
Reported Bioconcentration Factors (BCFs) for Triclosan in Aquatic Organisms
| Organism | BCF Value | Reference |
|---|---|---|
| Aquatic Organisms (General) | 2.7 - 90 | researchgate.netresearchgate.net |
| Carp (Cyprinus carpio) | 2.7 - 90 | nih.gov |
| Zebra fish (Danio rerio) | 2,532 - 4,157 | nih.gov |
| Zebra fish (Danio rerio) | 3,700 - 8,700 (pH dependent) | nih.gov |
Tissue Distribution and Elimination Kinetics of Triclosan-13C6 and its Metabolites
Once absorbed, triclosan and its metabolites distribute to various tissues within aquatic organisms. Studies in fish have reported high concentrations of triclosan in the bile, which is consistent with findings in mammalian studies where the highest levels are often found in organs associated with metabolism and excretion, such as the liver and gall bladder nih.govbeyondpesticides.orgnih.gov.
Biotransformation is a key process affecting the elimination of triclosan. In the freshwater oligochaete Limnodrilus hoffmeisteri, two primary biotransformation products were identified in the worm's tissues: methyl triclosan and triclosan O-sulfate nih.gov. Methyl triclosan, a more lipophilic and stable metabolite, is of particular concern as it is more likely to bioaccumulate in fatty tissues compared to the parent compound researchgate.netresearchgate.net. The slower demethylation of methyl triclosan compared to the conjugation of triclosan suggests that this metabolite can persist, potentially serving as a carrier of triclosan up the food chain researchgate.netresearchgate.net.
Uptake and Translocation in Terrestrial Plants (e.g., Crops, Vegetation)
The use of treated wastewater for irrigation and the application of biosolids as agricultural fertilizer are significant pathways for introducing triclosan into terrestrial ecosystems. From the soil, triclosan can be taken up by plants, leading to potential accumulation in crops and vegetation.
Studies using 14C-labeled triclosan in a soil-peanut plant system showed that while uptake from the soil was relatively low (1.02% of the applied tracer), the compound was distributed throughout the plant. The highest concentrations were found in the roots, followed by the stems, leaves, and finally the fruits. This pattern of high root accumulation is common for lipophilic compounds. Similar results were observed in hydroponic studies with various aquatic plants, where 94.3% to 99.0% of the absorbed triclosan remained in the roots, with root concentrations being two to three orders of magnitude higher than in the shoots.
Root Uptake Mechanisms and Xylem/Phloem Transport
The primary mechanism for triclosan uptake by plants is through the roots. The lipophilic (fat-loving) nature of triclosan facilitates its absorption into root tissues, which have a higher lipid content compared to other plant parts. Once in the root, triclosan can be translocated to the above-ground parts of the plant, such as the stems and leaves, through the plant's vascular system (xylem and phloem). The extent of this translocation varies, but a significant portion of the absorbed triclosan tends to remain in the roots.
Bioconcentration of 14C-Triclosan in Peanut Plant Tissues
| Plant Tissue | Relative Bioconcentration | Reference |
|---|---|---|
| Roots | Highest | |
| Stems | Second Highest | |
| Leaves | Third Highest | |
| Fruits | Lowest |
Metabolite Formation and Conjugation within Plant Tissues
Plants are capable of metabolizing triclosan into various transformation products. Studies on carrot cell cultures exposed to triclosan identified eight distinct metabolites, which were later confirmed to be present in whole carrot plants grown in triclosan-exposed conditions. This indicates that plants possess the metabolic pathways to transform the parent compound.
A common metabolic pathway for foreign compounds in plants is conjugation, where the compound is linked to a sugar molecule (like glucose) or other cellular components to increase its water solubility and reduce its toxicity, a process which facilitates storage in vacuoles. In the context of soil ecosystems, the wood-degrading fungus Trametes versicolor was found to metabolize triclosan into glucoside and xyloside conjugates, as well as the breakdown product 2,4-dichlorophenol (B122985). These conjugated metabolites exhibited significantly lower toxicity than the parent triclosan compound.
Metabolic Transformation in In Vitro and Ex Vivo Biological Systems (e.g., Microbial Cultures, Cell Lines, Organ Slices)
In vitro and ex vivo systems, such as microbial cultures and specific cell lines, are invaluable for isolating and studying the specific metabolic pathways of compounds like triclosan. These studies have identified the key enzymes and transformation products involved in its breakdown.
In mammalian systems, metabolism occurs in two main phases. Phase I metabolism involves reactions like hydroxylation that make the compound more reactive. Phase II involves conjugation with polar molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfonation), to increase water solubility and facilitate excretion. Both Phase I and Phase II metabolic pathways are active for triclosan.
Studies using human liver microsomes and cell lines overexpressing specific cytochrome P450 (CYP) enzymes have identified several isoforms responsible for Phase I metabolism of triclosan. The most active enzymes were found to be CYP1A2, CYP2B6, and CYP2C19. These enzymes mediate the hydroxylation of triclosan and the cleavage of its ether bond, resulting in metabolites such as 5′-hydroxytriclosan, 2,4-dichlorophenol, and 4-chlorocatechol. The major Phase II metabolites identified are triclosan-glucuronide and triclosan-sulfate. These metabolic transformations generally serve as detoxification pathways, converting triclosan into less toxic, more easily excreted forms.
Identified Metabolites of Triclosan in Various Biological Systems
| Metabolite | System/Organism | Reference |
|---|---|---|
| Methyl triclosan | Oligochaete Worms (in vivo) | nih.gov |
| Triclosan O-sulfate | Oligochaete Worms (in vivo) | nih.gov |
| 2,4-dichlorophenol | Human Cell Lines (in vitro), Fungi | |
| 4-chlorocatechol | Human Cell Lines (in vitro) | |
| 5′-hydroxytriclosan | Human Cell Lines (in vitro) | |
| Triclosan-glucuronide | Mammalian Systems | |
| Glucoside/Xyloside Conjugates | Fungi |
Identification of Phase I and Phase II Metabolites Using Labeled Tracers
Studies utilizing this compound and other labeled forms of triclosan have been instrumental in identifying the metabolic byproducts that form within organisms. Biotransformation of foreign compounds like triclosan typically occurs in two phases. Phase I reactions introduce or expose functional groups, often through oxidation, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolites: The primary Phase I biotransformation of triclosan involves hydroxylation, where a hydroxyl group (-OH) is added to the triclosan molecule. In studies with rat liver microsomes, hydroxylated triclosan has been identified as a major Phase I metabolite dioxin20xx.org. Other oxidative metabolites have also been detected in vitro using human and rat liver fractions nih.gov.
Phase II Metabolites: Phase II metabolism of triclosan is more extensively documented. The most common ajor pathways are glucuronidation and sulfonation dioxin20xx.org.
Glucuronide Conjugates: Triclosan undergoes conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Triclosan-O-glucuronide is a frequently identified metabolite in various species dioxin20xx.orgnih.gov.
Sulfate Conjugates: Sulfonation, the addition of a sulfate group, is another key Phase II pathway. Triclosan-O-sulfate has been identified as a significant metabolite in organisms such as the freshwater oligochaete Limnodrilus hoffmeisteri and in zebrafish larvae nih.gov. In vitro studies with human and rat liver fractions have also confirmed the formation of sulfate conjugates nih.gov.
Methylated Triclosan: Methyl triclosan is another important transformation product, formed through the methylation of the hydroxyl group of triclosan. This metabolite is more lipophilic than the parent compound and has been detected in various aquatic organisms.
Other Conjugates: Research has also pointed to the formation of other, less common conjugates. In studies with rats, glucose, mercapturic acid, and cysteine conjugates of triclosan have been observed in urine samples dioxin20xx.org. Additionally, glutathione (GSH) adducts have been identified in vitro, suggesting a potential for the formation of reactive intermediates during triclosan metabolism nih.gov.
Table 1: Identified Phase I and Phase II Metabolites of Triclosan in Non-Human Organisms This table is interactive. Click on the headers to sort the data.
| Metabolite | Metabolic Phase | Organism/System | Reference |
|---|---|---|---|
| Hydroxylated Triclosan | Phase I | Rat (in vitro) | dioxin20xx.org |
| Triclosan-O-glucuronide | Phase II | Rat, Human (in vitro) | dioxin20xx.orgnih.gov |
| Triclosan-O-sulfate | Phase II | Limnodrilus hoffmeisteri, Zebrafish, Rat, Human (in vitro) | nih.govnih.gov |
| Methyl Triclosan | Phase II (or environmental transformation) | Various aquatic organisms | |
| Glucose Conjugate | Phase II | Rat | dioxin20xx.org |
| Mercapturic Acid Conjugate | Phase II | Rat | dioxin20xx.org |
| Cysteine Conjugate | Phase II | Rat | dioxin20xx.org |
| Glutathione (GSH) Adducts | Phase II (indicator of reactive metabolites) | Rat, Human (in vitro) | nih.gov |
| 2,4-Dichlorophenol | Cleavage Product | Rat, Human (in vitro) | nih.gov |
Enzymatic Pathways and Mechanisms Involved in Biotransformation
The biotransformation of this compound is mediated by specific enzyme systems that are conserved across many species.
The key enzymes responsible for the Phase II conjugation of triclosan are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to triclosan. While specific UGT isoforms involved in triclosan metabolism in many non-human organisms are still under investigation, studies on human UGTs have shown that several isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, are capable of glucuronidating triclosan or its metabolites. This broad activity suggests that analogous UGT enzymes in other species are likely involved in its detoxification.
Sulfotransferases (SULTs): SULTs are responsible for the sulfonation of triclosan. The involvement of these enzymes has been confirmed in in vitro studies with liver fractions from various species. The identification of triclosan sulfate in organisms like zebrafish suggests the activity of SULTs in aquatic vertebrates.
Interestingly, recent research has highlighted the role of gut microbiota in the biotransformation of triclosan. A study on zebrafish larvae revealed that the presence of gut microbes influenced the metabolic profile of triclosan, with colonized larvae showing higher levels of triclosan sulfate compared to germ-free larvae. This suggests that the microbial communities residing in the digestive tracts of organisms can contribute significantly to the metabolism of this compound. The host-associated microbes in the zebrafish were found to be enriched in pathways related to sulfonation and drug metabolism nih.gov.
Trophic Transfer and Food Web Dynamics in Aquatic and Terrestrial Ecosystems
The persistence and lipophilic nature of triclosan and some of its metabolites, such as methyl triclosan, raise concerns about their potential to move up the food chain, a process known as trophic transfer, which can lead to biomagnification.
Aquatic Ecosystems:
In aquatic environments, triclosan released from wastewater treatment plants can accumulate in sediments and be taken up by benthic organisms, which form the base of many food webs. Studies have shown that triclosan and its transformation product, methyl triclosan, can bioaccumulate in aquatic organisms like algae, snails, and fish nih.gov. Methyl triclosan, being more lipophilic than its parent compound, has a higher potential for bioaccumulation.
While direct studies quantifying the trophic transfer of this compound are limited, the detection of triclosan and its metabolites in higher trophic level organisms provides evidence of its movement through aquatic food webs.
Table 2: Bioaccumulation of Triclosan and Methyl Triclosan in Aquatic Organisms This table is interactive. Click on the headers to sort the data.
| Organism | Compound | Bioaccumulation Factor (BAF) / Biota-Sediment Accumulation Factor (BSAF) | Ecosystem | Reference |
|---|---|---|---|---|
| Snail (Cladophora spp.) | Triclosan | log BCF 3.2–3.4 | Stream | |
| Earthworm (Eisenia foetida) | Triclosan | BSAF: 0.22 - 0.71 | Soil | nih.gov |
Terrestrial Ecosystems:
The application of biosolids (treated sewage sludge) to agricultural land is a significant pathway for the introduction of triclosan into terrestrial ecosystems. From the soil, it can be taken up by soil-dwelling organisms and subsequently transferred to their predators.
A study investigating an agro-ecosystem where biosolids had been applied demonstrated the presence of triclosan in various trophic levels.
Table 3: Triclosan Concentrations in a Terrestrial Food Web Following Biosolid Application This table is interactive. Click on the headers to sort the data.
| Trophic Level | Organism/Matrix | Triclosan Concentration (ng/g dry weight) | Location |
|---|---|---|---|
| Primary Medium | Soil | Not Reported | Agricultural Field |
| Primary Consumer | Earthworm | Not Reported | Agricultural Field |
| Primary/Secondary Consumer | Deer Mouse (liver) | Not Reported | Agricultural Field |
| Secondary Consumer | European Starling (eggs) | Not Reported | Agricultural Field |
| Tertiary Consumer | American Kestrel (eggs) | Not Reported | Agricultural Field |
The use of this compound in laboratory studies has confirmed its uptake by terrestrial invertebrates. For instance, the earthworm Eisenia foetida has been shown to bioaccumulate 13C6-labeled triclosan from amended soil, highlighting the potential for this compound to enter terrestrial food chains nih.gov.
Ecological Significance and Mechanistic Insights Derived from Triclosan 13c6 Research
Tracing of Parent Triclosan (B1682465) and Its Transformation Products in Environmental Compartments
The widespread use of triclosan in personal care products leads to its continuous release into wastewater. nih.gov While wastewater treatment plants (WWTPs) can remove a significant portion of triclosan, residues of the parent compound and its transformation products are still detected in effluents, surface waters, sediments, and biosolids. nih.govbeyondpesticides.org Isotope dilution analysis using Triclosan-13C6 as an internal standard has been instrumental in accurately quantifying triclosan concentrations in these complex environmental matrices. csbsju.eduacs.org
Studies have successfully employed this compound to trace the journey of triclosan from WWTPs into aquatic environments. For instance, research has quantified triclosan levels in lake water, wastewater effluent, and lake sediments, revealing its persistence and tendency to accumulate in solid phases. csbsju.eduacs.org In one such study, the relative recovery of triclosan from lake water and wastewater, using this compound as an internal standard, was found to be 105%, highlighting the method's accuracy. csbsju.edu The limit of quantification was determined to be 1 ng/L in lake water and 5 ng/L in wastewater. csbsju.edu
Furthermore, the application of biosolids from WWTPs to agricultural land represents a significant pathway for triclosan to enter terrestrial ecosystems. sludgenews.orgnih.gov Analytical methods leveraging this compound have detected triclosan in agricultural soils and biosolids, confirming this route of contamination. sludgenews.org
Once in the environment, triclosan can undergo various transformation processes, including biodegradation and phototransformation. acs.org A key biotic transformation product is methyl-triclosan, which is formed through the methylation of triclosan and is known to be more lipophilic and bioaccumulative than the parent compound. nih.govmdpi.com Other identified transformation products include 2,4-dichlorophenol (B122985) and 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD), which can be formed through photolysis. acs.org The use of isotope-labeled standards is crucial for the accurate identification and quantification of these varied transformation products in complex environmental samples.
The following table summarizes the detection of triclosan in various environmental compartments, where this compound was often used as an internal standard for quantification.
| Environmental Compartment | Concentration Range | Key Findings |
| Wastewater Effluent | 23 ng/L to 434 ng/L | Demonstrates incomplete removal during wastewater treatment. researchgate.net |
| Surface Water | 50 ng/L to 2300 ng/L | Indicates direct contamination from WWTP discharge. |
| Lake Sediment | 5 ng/g to 37 ng/g (dry matter) | Shows long-term accumulation and persistence. csbsju.eduacs.org |
| Biosolids | 0.09 mg/kg to 16.79 mg/kg (dry weight) | Highlights a major sink for triclosan in WWTPs and a source for terrestrial contamination. sludgenews.orgresearchgate.net |
| Agricultural Soil | <0.05 ng/g to 1.02 ng/g | Confirms the transfer of triclosan to land via biosolid application. sludgenews.org |
This table is interactive. Users can sort columns by clicking on the headers.
Understanding Exposure Pathways and Environmental Receptivity of Organisms
This compound is pivotal in studies designed to unravel how organisms are exposed to triclosan and its metabolites in the environment. Due to its lipophilic nature, triclosan has a high potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. beyondpesticides.orgnih.gov Isotope-labeled triclosan allows researchers to trace its uptake, metabolism, and accumulation within organisms, providing a clear picture of exposure pathways.
Studies have shown that aquatic organisms, including algae, snails, and fish, can accumulate significant concentrations of triclosan and its primary metabolite, methyl-triclosan. nih.govnih.gov Methyl-triclosan, being more lipophilic, exhibits an even higher potential for bioaccumulation than its parent compound. nih.gov Research has detected methyl-triclosan in fish from various lakes, often at concentrations higher than triclosan itself, underscoring the importance of monitoring transformation products. nih.gov
In terrestrial environments, the application of contaminated biosolids to agricultural land can lead to the uptake of triclosan by crops. mountainscholar.org One study found a more than tenfold increase in triclosan concentrations in corn grown in fields amended with biosolids compared to control fields. mountainscholar.org Such studies, often relying on precise quantification methods that use isotope-labeled standards like this compound, are essential for assessing the potential for triclosan to enter the human food chain.
Benthic, or sediment-dwelling, organisms are at particular risk of exposure due to triclosan's tendency to bind to sediment particles. nih.gov Laboratory microcosm studies have demonstrated that freshwater worms can accumulate triclosan from contaminated sediment. nih.gov These experiments also revealed that the activity of these organisms can increase the release of triclosan from the sediment back into the water column, potentially increasing exposure for pelagic species. nih.gov
The following table presents data on the bioaccumulation of triclosan in various organisms.
| Organism | Tissue/Compartment | Concentration | Biota-Sediment Accumulation Factor (BSAF) |
| Fish | Muscle Tissue | 70.8 to 378 ng/g (lipid weight) for methyl-triclosan | Not Applicable |
| Freshwater Worms (Limnodrilus hoffmeisteri) | Whole Body | Not specified | 0.38 - 3.55 |
| Corn | Not specified | 140 µg/ml in biosolid-amended fields | Not Applicable |
| Algae | Whole Organism | Accumulation is three orders of magnitude above ambient water concentrations | Not Applicable |
This table is interactive. Users can sort columns by clicking on the headers.
Application of Isotopic Data for Refining Environmental Risk Assessment Methodologies
The data generated using this compound is fundamental to refining environmental risk assessment (ERA) methodologies for triclosan. Accurate quantification of environmental concentrations is the first step in any robust ERA, as it allows for a realistic comparison between measured environmental concentrations (MECs) and predicted no-effect concentrations (PNECs).
The use of this compound as an internal standard in isotope dilution mass spectrometry provides the high-quality, precise data needed for these assessments. csbsju.eduacs.org It helps to minimize analytical uncertainty that can arise from matrix effects in complex samples like wastewater, sediment, and biological tissues. This accuracy is crucial when MECs are close to PNECs, as is the case for triclosan's toxicity to certain algae species. csbsju.edu
Furthermore, fate and transport models, which are key components of ERAs, can be calibrated and validated using data from tracer studies involving isotopically labeled compounds. By tracking the movement and transformation of this compound in controlled or field experiments, scientists can better understand key environmental processes such as:
Sorption and Partitioning: Determining how triclosan distributes between water, soil, and sediment.
Degradation Rates: Quantifying the half-life of triclosan and the formation rates of its transformation products under various environmental conditions.
Bioaccumulation Factors: Calculating the extent to which organisms accumulate triclosan from their environment.
This detailed mechanistic understanding allows for the development of more accurate and predictive environmental models. These refined models can then be used to better estimate potential exposure levels and risks to various ecosystems under different usage and disposal scenarios, ultimately leading to more informed regulatory decisions.
Insights into Perturbations of Biogeochemical Cycling and Ecosystem Services
The introduction of antimicrobial compounds like triclosan into the environment raises concerns about their potential to disrupt microbial communities that are foundational to biogeochemical cycling and essential ecosystem services. Triclosan is designed to target bacterial processes, and its presence in soil and sediment could have unintended consequences on the microorganisms responsible for nutrient cycling. nih.gov
Research utilizing this compound can help elucidate these impacts. By tracing the fate of triclosan in soil and sediment microcosms, scientists can simultaneously study its effects on microbial community structure and function. For example, studies have investigated how triclosan, introduced with or without biosolids, affects the soil microbial community. nih.gov While the addition of nutrient-rich biosolids was found to be the primary driver of microbial community shifts, triclosan exposure did cause smaller changes, slightly reducing the relative abundance of bacteria and fungi. nih.gov
Potential impacts on key biogeochemical processes include:
Nitrification and Denitrification: Triclosan has been shown to inhibit nitrification in activated sludge, a key process in the nitrogen cycle. researchgate.net Such inhibition in natural systems could alter nutrient availability.
Soil Respiration: As a broad-spectrum antimicrobial, triclosan could suppress the activity of decomposer microorganisms, affecting carbon cycling and soil health.
Enzyme Activity: The activity of sediment enzymes, which are vital for the breakdown of organic matter and nutrient cycling, can be altered by triclosan exposure. researchgate.net
While direct, large-scale evidence of triclosan-induced perturbations to ecosystem services remains an active area of research, the mechanistic insights gained from studies using tools like this compound are invaluable. They provide the fundamental understanding needed to predict and potentially mitigate the broader ecological consequences of widespread triclosan contamination.
Isotope Effect Studies and Mechanistic Elucidation Utilizing Triclosan 13c6
Investigation of Kinetic Isotope Effects (KIEs) in Biotic and Abiotic Degradation Reactions
Kinetic Isotope Effects (KIEs) offer profound insights into the transition states of chemical reactions. By comparing the reaction rates of the unlabeled (¹²C) and the ¹³C-labeled triclosan (B1682465), researchers can deduce which bonds are broken or formed during the rate-determining step of a degradation process.
While specific studies detailing the primary and secondary KIEs for the degradation of Triclosan-13C6 are not extensively available in public literature, the principles of KIE analysis can be applied to understand its potential applications. Primary KIEs are observed when a bond to the isotopic atom is broken in the rate-limiting step. For this compound, a significant primary KIE would be expected in reactions where a C-C, C-H, or C-O bond on the labeled phenolic ring is cleaved during the slowest step of the degradation pathway.
Secondary KIEs arise from changes in the hybridization or coordination of the isotopically labeled carbon atom during the reaction. For instance, a change from sp² to sp³ hybridization at a ¹³C-labeled carbon in the transition state would result in a measurable secondary KIE. The determination of these effects is crucial for pinpointing the exact mechanism of degradation, be it microbial metabolism or photodegradation.
Isotopic fractionation is the enrichment or depletion of the heavier isotope (¹³C) in the remaining reactant pool as a reaction progresses. This phenomenon is a direct consequence of the KIE. In the context of this compound, monitoring the change in the ¹³C/¹²C ratio of the undegraded triclosan provides valuable information about the degradation mechanism.
A significant study on the photodegradation of triclosan at natural isotopic abundance demonstrated notable carbon isotope fractionation. unito.it This research provides a framework for how studies with this compound could be interpreted. The degree of fractionation, often expressed as an enrichment factor (ε), is characteristic of a specific reaction pathway. For example, different degradation mechanisms, such as cleavage of the ether bond versus hydroxylation of the aromatic ring, would likely exhibit distinct carbon isotope fractionation patterns.
The following interactive table illustrates the kind of data that could be generated from a study on the isotopic fractionation of triclosan during photodegradation, based on findings from natural abundance studies.
| pH Condition | Remaining Fraction of Triclosan (%) | δ¹³C Value of Remaining Triclosan (‰) | Calculated Carbon Isotope Enrichment Factor (εC) |
|---|---|---|---|
| 4.5 | 100 | -28.5 | -1.8 ± 0.2 |
| 4.5 | 50 | -27.2 | |
| 4.5 | 20 | -25.5 | |
| 4.5 | 5 | -23.0 | |
| 8.3 | 100 | -28.5 | -2.5 ± 0.3 |
| 8.3 | 50 | -26.5 | |
| 8.3 | 20 | -24.0 | |
| 8.3 | 5 | -21.0 |
This table is illustrative and based on the principles of isotopic fractionation. The δ¹³C values represent the deviation of the ¹³C/¹²C ratio in the sample from a standard, and the enrichment factor (εC) quantifies the extent of fractionation.
Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Pathway Confirmation
Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to trace the sources and transformation pathways of organic pollutants in the environment. unito.it By measuring the stable isotope ratios of individual compounds, it is possible to distinguish between different sources of contamination and to assess the extent of degradation.
Furthermore, CSIA can confirm degradation pathways. As different degradation reactions lead to different degrees of isotopic fractionation, the isotopic composition of the remaining triclosan and its degradation products can provide conclusive evidence for the operative degradation mechanism in a specific environmental setting.
The following interactive table provides a hypothetical example of how CSIA data could be used for source apportionment of triclosan.
| Source | Average δ¹³C Value (‰) |
|---|---|
| Wastewater Treatment Plant A Effluent | -29.1 ± 0.4 |
| Wastewater Treatment Plant B Effluent | -27.5 ± 0.3 |
| Industrial Discharge X | -31.2 ± 0.5 |
| River Water Sample Downstream of Sources | -27.8 ± 0.2 |
In this hypothetical scenario, the δ¹³C value of the river water sample suggests a significant contribution from Wastewater Treatment Plant B.
Tracing Carbon Flow and Biogeochemical Cycling Perturbations
The introduction of a ¹³C-labeled compound like this compound into a controlled ecosystem or microcosm allows for the direct tracing of its carbon atoms. This is invaluable for understanding how the carbon from a xenobiotic compound is incorporated into microbial biomass, mineralized to ¹³CO₂, or transformed into various metabolic byproducts.
Studies using universally ¹³C-labeled triclosan have successfully identified specific microorganisms responsible for its biodegradation through a technique called Stable Isotope Probing (SIP). In these studies, the ¹³C from the labeled triclosan is incorporated into the DNA, RNA, or phospholipids of the degrading organisms. Subsequent analysis of these biomarkers can identify the active microbial players in the degradation process.
Environmental Modeling and Predictive Frameworks for Triclosan 13c6 Behavior
Development of Mass Balance Models for Aquatic and Terrestrial Systems
Mass balance models are fundamental in understanding the distribution and fate of contaminants in the environment. These models quantify the inputs, outputs, and accumulation of a substance within a defined system, such as a lake, river, or soil compartment. The use of Triclosan-13C6 is instrumental in parameterizing and validating these models for triclosan (B1682465).
In aquatic systems, this compound can be introduced as a tracer in controlled experiments or mesocosms to simulate the behavior of triclosan. By tracking the distribution of the labeled compound in water, sediment, and biota, researchers can accurately determine key environmental parameters. These include rates of degradation (photodegradation and biodegradation), sorption to suspended particles and sediment, and volatilization. The high analytical certainty provided by using an isotopic standard ensures that the data used to build the mass balance model is robust.
Similarly, in terrestrial systems, this compound can be applied to soil columns or field plots to study its fate. Key processes that can be quantified include leaching through the soil profile, runoff into surface waters, uptake by plants, and degradation by soil microorganisms. The distinct mass signature of this compound allows it to be distinguished from any background triclosan contamination, providing clear data on its transport and transformation.
The data generated from these tracer studies are then used to develop and calibrate mass balance models. These models can then be used to predict the environmental concentrations of triclosan under various loading scenarios, providing valuable information for risk assessment and management.
| Parameter | Description | System | Role of this compound |
|---|---|---|---|
| Degradation Rate Constant (k) | Rate of disappearance of the compound due to biological and chemical processes. | Aquatic & Terrestrial | Allows for precise measurement of the decline in concentration over time without interference from background levels. |
| Sorption Coefficient (Kd) | Ratio of the concentration of the compound in the solid phase (sediment, soil) to the concentration in the aqueous phase. | Aquatic & Terrestrial | Enables accurate quantification of the compound in both solid and liquid phases to determine partitioning behavior. |
| Bioaccumulation Factor (BAF) | Ratio of the concentration of the compound in an organism to the concentration in the surrounding environment. | Aquatic | Facilitates the measurement of uptake and accumulation in various organisms. |
| Leaching Potential | The likelihood of the compound to move through the soil profile with water. | Terrestrial | Used to trace the movement of the compound through different soil horizons. |
Integration of Isotopic Data for Validation and Refinement of Environmental Fate and Transport Models
Environmental fate and transport models are mathematical representations of the processes that govern the movement and transformation of chemicals in the environment. The accuracy of these models is highly dependent on the quality of the data used for their development and validation. Isotopic data, such as that obtained from the use of this compound, is invaluable for this purpose.
The primary role of this compound in this context is as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is considered the gold standard for the quantification of organic micropollutants in complex environmental matrices. By adding a known amount of this compound to an environmental sample (e.g., water, sediment, tissue) before extraction and analysis, any losses of the target analyte (triclosan) during sample preparation can be corrected for. This results in highly accurate and precise measurements of environmental concentrations.
These accurate concentration data are then used to validate and refine environmental fate and transport models. Model predictions of triclosan concentrations in various environmental compartments can be compared to the measured data. Discrepancies between the modeled and measured values can highlight areas where the model needs to be improved, for instance, by adjusting degradation rates or partitioning coefficients.
Furthermore, compound-specific isotope analysis (CSIA) can provide insights into the degradation pathways of triclosan. By analyzing the isotopic fractionation of triclosan in environmental samples, it is possible to distinguish between different degradation processes (e.g., biotic vs. abiotic) and to quantify the extent of degradation. While this is more commonly done by measuring the natural isotopic ratios, the principles underscore the power of isotopic data in understanding transformation processes, which is crucial for refining fate models.
| Modeling Aspect | Role of this compound Derived Data | Impact on Model Accuracy |
|---|---|---|
| Model Calibration | Provides accurate data on degradation rates and partitioning coefficients from controlled studies. | Ensures the model is based on realistic process parameters. |
| Model Validation | Offers highly accurate measurements of environmental concentrations for comparison with model predictions. | Increases confidence in the model's predictive capabilities. |
| Uncertainty Analysis | Reduces analytical uncertainty in the input data, allowing for a better assessment of model-related uncertainty. | Leads to more robust model outputs and more reliable risk assessments. |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Model Organisms (Non-Human)
Pharmacokinetic (PK) modeling describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in an organism, while pharmacodynamic (PD) modeling relates the concentration of the substance to its biological effect. In ecotoxicology, PK/PD models are used to understand the potential effects of contaminants on non-human organisms.
The use of isotopically labeled compounds like this compound is a powerful tool in pharmacokinetic studies. By administering this compound to model organisms, such as fish or invertebrates, researchers can trace its uptake, distribution in different tissues, metabolic transformation, and elimination. The labeled compound allows for the differentiation between the newly administered dose and any pre-existing body burden of the contaminant.
While specific PK/PD modeling studies focused on this compound in non-human organisms are not widely documented in publicly available literature, the principles of its application are well-established in pharmacology and toxicology. Data from such studies would be invaluable for developing PK models that can predict the internal concentration of triclosan in an organism based on external exposure levels.
When coupled with pharmacodynamic data (e.g., toxicity endpoints such as growth inhibition or reproductive effects), PK models can be extended to PK/PD models. These models can predict the likelihood of adverse effects in wildlife populations under different environmental exposure scenarios. The accurate quantification of internal dose, facilitated by the use of this compound, is a critical component of this modeling approach.
Predictive Tools for Assessing the Environmental Behavior of Emerging Contaminants
Predictive tools, such as quantitative structure-activity relationship (QSAR) models and fugacity models, are essential for assessing the environmental behavior of emerging contaminants for which limited experimental data may be available. These tools rely on the physicochemical properties of a chemical to predict its environmental fate and transport.
While this compound itself is not the primary subject of these predictive tools, the high-quality experimental data generated using it as a tracer and analytical standard for triclosan are crucial for the development and validation of these tools. For example, experimentally determined partitioning coefficients (like the octanol-water partition coefficient, Kow) and degradation rates for triclosan, which are more accurately measured using isotopic standards, can be used to build and train QSAR models.
Furthermore, the validation of large-scale environmental fate models, as discussed in section 9.2, provides a benchmark against which simpler predictive tools can be compared. If a predictive tool can accurately reproduce the results of a more complex model that has been validated with high-quality isotopic data, it increases the confidence in the predictive tool's application to other similar emerging contaminants.
In essence, this compound is a key enabling technology that enhances the quality and reliability of the data that underpins the entire framework of predictive environmental modeling for triclosan and, by extension, other emerging contaminants.
Future Research Directions and Methodological Advancements in Triclosan 13c6 Studies
Integration of Multi-Omics Approaches with Isotopic Tracing for Microbial Ecology
Stable Isotope Probing (SIP) using 13C-labeled triclosan (B1682465) has been instrumental in identifying the microorganisms responsible for its biodegradation in various environments, such as activated sludge. By exposing a microbial community to Triclosan-13C6 and subsequently analyzing the 13C-enriched nucleic acids (DNA or RNA), researchers can pinpoint the specific microbes that have assimilated carbon from the triclosan molecule.
Future research will build upon this foundation by integrating a wider range of "omics" techniques. Combining DNA-SIP with metagenomics will not only identify the active degraders but also provide insights into the metabolic pathways they employ. Furthermore, the integration of metaproteomics and metabolomics will offer a more comprehensive understanding of the functional responses of microbial communities to triclosan exposure. This multi-omics approach will enable the identification of key enzymes and metabolites involved in the degradation process, providing a more complete picture of the biogeochemical cycling of triclosan.
Table 1: Key Microbial Genera Identified in Triclosan Degradation via Stable Isotope Probing
| Microbial Genus | Environment | Analytical Technique |
| Methylobacillus | Activated Sludge | DNA-SIP, MAR-FISH |
| Alicycliphilus | Activated Sludge | DNA-SIP |
| Defluvibacter | Activated Sludge | DNA-SIP |
| Stenotrophomonas | Activated Sludge | DNA-SIP |
This table is generated based on data from studies employing 13C-labeled triclosan to identify degrading bacteria.
Application of Advanced Imaging Techniques for Spatiotemporal Tracing of Labeled Compounds in Complex Environmental Samples
Understanding the precise location and distribution of triclosan and its transformation products within complex environmental matrices is crucial for assessing its bioavailability and potential impact. Advanced imaging techniques, when coupled with the use of this compound, offer the potential to visualize the compound at a micro-scale.
Techniques such as NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) and Raman microspectroscopy are at the forefront of this research area. NanoSIMS can provide high-resolution images of the elemental and isotopic composition of a sample, allowing researchers to track the uptake and localization of 13C from this compound within individual microbial cells or soil aggregates. Similarly, Raman microspectroscopy can be used to identify and map the distribution of molecules based on their vibrational properties, offering a non-destructive way to visualize the presence of this compound and its metabolites. These technologies will be invaluable in studying the interactions of triclosan with biofilms, sediments, and plant tissues.
Development of Novel Analytical Platforms for High-Throughput and Ultra-Trace Isotopic Analysis
The analysis of this compound and its 13C-labeled degradation products often requires highly sensitive and selective analytical methods. While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) are commonly used, there is a continuous need for innovation. dphen1.com
Future developments will likely focus on creating novel analytical platforms that offer higher throughput and lower detection limits. The integration of automated sample preparation techniques with advanced mass spectrometry, such as high-resolution mass spectrometry (HRMS), will be crucial for processing large numbers of samples and identifying unknown transformation products. Furthermore, advancements in ionization techniques and mass analyzer technology will push the boundaries of ultra-trace isotopic analysis, enabling the detection of this compound and its metabolites at environmentally relevant concentrations in a wider range of complex matrices.
Table 2: Analytical Methods Utilizing this compound as an Internal Standard
| Analytical Method | Matrix | Purpose |
| LC-MS/MS | Wastewater, Surface Water | Quantification of Triclosan |
| HPLC-MS/MS | Urine | Biomonitoring of Triclosan Exposure |
| GC-MS | Sludge, Sediment | Analysis of Triclosan and its derivatives |
This table summarizes common analytical applications where this compound is used for accurate quantification.
Addressing Data Gaps in Long-Term Environmental Persistence and Ecosystem-Level Impacts
While the environmental fate of triclosan has been studied, significant data gaps remain regarding its long-term persistence and its effects at the ecosystem level. The use of this compound in long-term microcosm and mesocosm studies can provide invaluable data on its degradation rates, the formation of persistent transformation products, and its potential for bioaccumulation and biomagnification in food webs.
By tracing the flow of 13C from this compound through different trophic levels, from microorganisms to invertebrates and fish, scientists can gain a clearer understanding of its ecological impact. These studies are essential for developing more accurate environmental risk assessments and for informing regulatory decisions regarding the use of triclosan and other emerging contaminants.
Expansion of Isotopic Tracing Methodologies to a Broader Spectrum of Emerging Contaminants and Their Degradation Products
The methodologies developed and refined through the study of this compound can be applied to a wide array of other emerging contaminants. The principles of stable isotope tracing are universal, and the analytical techniques and experimental designs used for triclosan can be adapted to investigate the environmental fate of other personal care products, pharmaceuticals, and industrial chemicals.
Future research will see the expansion of these isotopic tracing methodologies to understand the degradation pathways and ecological impacts of a broader spectrum of pollutants. This will involve the synthesis of new 13C-labeled compounds and the development of analytical methods capable of tracking their transformation in complex environmental systems. By building on the knowledge gained from studies of this compound, the scientific community can more effectively address the challenges posed by the ever-growing list of emerging environmental contaminants.
Q & A
Basic Research Questions
Q. What methodological considerations are critical when using Triclosan-<sup>13</sup>C6 as an internal standard in environmental analysis?
- Answer: Ensure isotopic purity (>99%) and stability under experimental conditions (e.g., pH, temperature) via LC-MS/MS validation. Calibration curves should account for matrix effects (e.g., soil vs. water samples) by spiking blank matrices with Triclosan-<sup>13</sup>C6 at varying concentrations. Cross-validate recovery rates using certified reference materials (CRMs) to confirm accuracy .
Q. How should researchers address discrepancies in recovery rates of Triclosan-<sup>13</sup>C6 during sample preparation?
- Answer: Perform method optimization via factorial design experiments to isolate variables (e.g., solvent polarity, extraction time). Use isotopically labeled analogs to correct for matrix interference. Triangulate results with alternative techniques (e.g., SPE vs. QuEChERS) to identify systematic errors .
Q. What protocols ensure reproducibility in quantifying Triclosan-<sup>13</sup>C6 in complex biological matrices?
- Answer: Document extraction protocols in detail, including centrifugation speed, solvent-to-sample ratios, and derivatization steps (if applicable). Share raw data and instrument parameters (e.g., collision energy in MS) in supplementary materials. Cross-check results with inter-laboratory studies to validate precision .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation of Triclosan-<sup>13</sup>C6 from co-eluting contaminants in environmental samples?
- Answer: Utilize high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns. Test gradient elution profiles with mobile phases adjusted for pH (e.g., 0.1% formic acid) to enhance peak resolution. Apply principal component analysis (PCA) to retention time data to identify interference sources .
Q. What strategies resolve contradictions in degradation kinetics data for Triclosan-<sup>13</sup>C6 under varying environmental conditions?
- Answer: Conduct controlled photolysis/hydrolysis experiments with light-exclusion controls. Use kinetic modeling (e.g., pseudo-first-order rate constants) to compare degradation pathways. Validate models with isotopic tracer studies to track byproduct formation .
Q. How should researchers design experiments to evaluate the long-term stability of Triclosan-<sup>13</sup>C6 in stored samples?
- Answer: Implement accelerated stability testing under stress conditions (e.g., elevated temperature, humidity). Analyze degradation products via NMR or HRMS. Apply the Arrhenius equation to predict shelf-life, and validate with real-time stability data over 12–24 months .
Q. What analytical frameworks are suitable for assessing the ecological impact of Triclosan-<sup>13</sup>C6 in microbial communities?
- Answer: Combine metagenomic sequencing with stable isotope probing (SIP) to track isotopic incorporation into microbial biomass. Use redundancy analysis (RDA) to correlate Triclosan-<sup>13</sup>C6 concentrations with shifts in community diversity .
Methodological Guidelines
- Data Presentation: Use high-resolution figures (≥300 dpi) with standardized axes labels (e.g., "Concentration (ng/g)" vs. "Time (days)"). Avoid cluttering tables; report only key parameters (e.g., LOD, LOQ) in the main text, with full datasets in supplementary files .
- Peer Review Preparation: Anticipate critiques on isotopic interference by preemptively validating cross-reactivity in antibody-based assays (e.g., ELISA). Reference established protocols from journals like Med. Chem. Commun. for chemical graphics standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
